N-piperonyl glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-piperonyl glycine (chemical formula: C₈H₁₁NO₃) is an organic compound that combines an N-phenyl group with the amino acid glycine
-
Structure: : It consists of a phenyl ring (C₆H₅) attached to the amino group (NHCH₂) of glycine, resulting in the following structure:
N-piperonyl glycine=C₆H₅NHCH₂CO₂H
-
Industrial Significance: : this compound gained fame as the precursor to indigo dye in industrial processes . Its unique structure makes it a valuable starting material for various applications.
Preparation Methods
N-piperonyl glycine can be synthesized through the Strecker reaction:
Strecker Reaction:
Chemical Reactions Analysis
N-piperonyl glycine participates in several chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group (CO) can yield reduced derivatives.
Substitution: The phenyl group allows for substitution reactions with electrophiles.
Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and halogens (e.g., Br₂) are used.
Major Products: These reactions yield diverse products, including substituted derivatives and intermediates for further synthesis.
Scientific Research Applications
N-piperonyl glycine finds applications in:
Chemistry: As a building block for designing novel compounds.
Biology: Studying enzyme inhibition and metabolic pathways.
Medicine: Investigating potential therapeutic effects.
Industry: Beyond indigo dye, it may have applications in other chemical processes.
Mechanism of Action
The exact mechanism by which N-piperonyl glycine exerts its effects depends on the context. It may interact with specific molecular targets or modulate biochemical pathways. Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Similar Compounds: Phenylglycine (C₆H₅CH(NH₂)CO₂H) is an isomer of N-piperonyl glycine.
Uniqueness: this compound’s N-phenyl group sets it apart, offering distinct reactivity and applications.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)acetic acid |
InChI |
InChI=1S/C10H11NO4/c12-10(13)5-11-4-7-1-2-8-9(3-7)15-6-14-8/h1-3,11H,4-6H2,(H,12,13) |
InChI Key |
SRVRHTQVWWJDGA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.